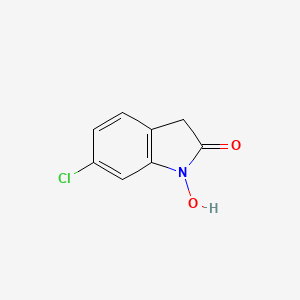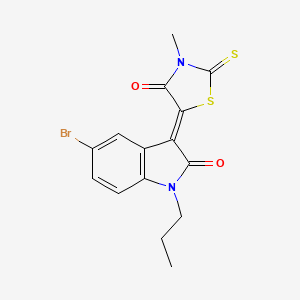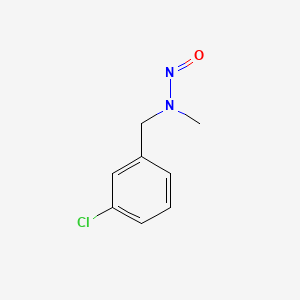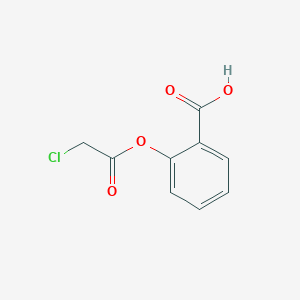![molecular formula C24H21N3O3S2 B12009051 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 618072-15-4](/img/structure/B12009051.png)
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C24H21N3O3S2 , is a fascinating member of the thiazolidinone family Its structure combines an indole moiety with a thiazolidinone ring, resulting in a unique and potentially valuable molecule
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar thiazolidinones are often synthesized via multistep processes. Here’s a general outline:
Indole Synthesis: Start with an appropriate indole derivative.
Thiazolidinone Formation: Introduce the thiazolidinone ring by reacting the indole with a thiol-containing compound (e.g., thiourea or thiosemicarbazide).
Allylation: Introduce the allyl group at the desired position.
Acetylation: Acetylate the amino group.
Methylation: Methylate the phenyl group.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It’s likely that research and development are ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazolidinone ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may be possible.
Substitution: The compound may participate in nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, sodium hydride, and various reducing agents.
Major Products: These depend on reaction conditions and substituents but could include derivatives of the thiazolidinone ring.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It may serve as a catalyst or ligand in organic transformations.
Antibacterial Properties: Some thiazolidinones exhibit antibacterial activity.
Anticancer Potential: Investigations are ongoing regarding its potential as an anticancer agent.
Pharmaceuticals: It could be a precursor for drug development.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, other thiazolidinones share structural features. Researchers may compare it to compounds like 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide , 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide , and 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide .
Properties
CAS No. |
618072-15-4 |
|---|---|
Molecular Formula |
C24H21N3O3S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-11-26-23(30)21(32-24(26)31)20-16-7-5-6-8-18(16)27(22(20)29)13-19(28)25-17-10-9-14(2)12-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)/b21-20- |
InChI Key |
FMBJHXMGSUCHJJ-MRCUWXFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)


![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)


